molecular formula C11H15ClF3N B6343935 (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240567-31-0

(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B6343935
CAS No.: 1240567-31-0
M. Wt: 253.69 g/mol
InChI Key: VONQSDNFODSNBR-UHFFFAOYSA-N
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Description

(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amine group

Biochemical Analysis

Biochemical Properties

(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The compound also binds to proteins and other biomolecules, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, the compound affects gene expression by modulating transcription factors and other regulatory proteins. These changes can alter cellular metabolism and overall cell function, highlighting the compound’s potential impact on various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context, and influence gene expression by interacting with transcription factors

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of drugs and other substances . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes and its potential impact on metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and its potential effects on different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding methyl derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties such as increased resistance to degradation and improved performance.

Comparison with Similar Compounds

Similar Compounds

    (Propan-2-yl)({[4-(methyl)phenyl]methyl})amine hydrochloride: Similar structure but lacks the trifluoromethyl group.

    (Propan-2-yl)({[4-(fluoro)phenyl]methyl})amine hydrochloride: Contains a fluoro group instead of a trifluoromethyl group.

    (Propan-2-yl)({[4-(chloro)phenyl]methyl})amine hydrochloride: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride imparts unique electronic and steric properties that differentiate it from similar compounds. This group enhances the compound’s metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-8(2)15-7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONQSDNFODSNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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